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Introduction

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune
system, playing a central role in the detection of lipopolysaccharide (LPS), a major component
of the outer membrane of Gram-negative bacteria.[1] Activation of the TLR4 signaling pathway
initiates a potent inflammatory response, which, while essential for host defense, can lead to
detrimental systemic inflammation and septic shock if uncontrolled.[2][3] Consequently, there is
significant interest in developing TLR4 agonists with attenuated toxicity that can still harness
the immunostimulatory properties of LPS for applications such as vaccine adjuvants and
cancer immunotherapy.[4][5]

This guide provides a detailed technical overview of the TLR4 signaling pathway, with a
particular focus on the differential effects of canonical LPS and its detoxified derivative, 3-O-
desacyl-4'-monophosphoryl lipid A (MPLA or 3D-MPL).[6][7] We will explore the molecular
mechanisms underlying their distinct signaling profiles, present quantitative data on their
activities, and provide detailed experimental protocols for their study.

The TLR4 Signaling Pathway: A Dual-Pronged
Response
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The TLR4 signaling cascade is unique among the TLR family in that it can initiate two distinct
downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[8][9]
This bifurcation allows for a tailored immune response, encompassing both rapid pro-
inflammatory cytokine production and the later induction of type | interferons and other
immunomodulatory molecules.[10]

The activation of TLR4 is a multi-step process. LPS in the bloodstream is initially bound by
LPS-binding protein (LBP). This complex then transfers LPS to CD14, a co-receptor that can
be either membrane-bound on myeloid cells or soluble.[11] CD14 facilitates the loading of LPS
onto the myeloid differentiation factor 2 (MD-2) protein, which is associated with the
extracellular domain of TLR4.[1] The binding of LPS to the TLR4-MD-2 complex induces its
dimerization, triggering the intracellular signaling cascade.[12]

MyD88-Dependent Pathway

The MyD88-dependent pathway is initiated at the plasma membrane upon TLR4 dimerization.
[9] This pathway is responsible for the rapid production of pro-inflammatory cytokines. The key
steps are:

o Adaptor Recruitment: The intracellular Toll/interleukin-1 receptor (TIR) domain of the
dimerized TLR4 recruits the adaptor proteins TIRAP (TIR domain-containing adaptor protein)
and MyD88 (myeloid differentiation primary response 88).[1]

o Kinase Activation: MyD88 then recruits and activates members of the IRAK (IL-1 receptor-
associated kinase) family, specifically IRAK4 and IRAK1.[13]

 Signal Transduction: Activated IRAKs associate with TRAF6 (TNF receptor-associated factor
6), an E3 ubiquitin ligase. TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme
complex Ubcl13/Uevla, catalyzes the formation of K63-linked polyubiquitin chains.

« Activation of Downstream Kinases: These polyubiquitin chains serve as a scaffold to recruit
and activate the TAK1 (transforming growth factor-f3-activated kinase 1) complex. Activated
TAK1 then phosphorylates and activates the IKK (IkB kinase) complex and MAPKs (mitogen-
activated protein kinases) such as p38 and JNK.[1]

o Transcription Factor Activation: The IKK complex phosphorylates the inhibitory protein IkBa,
leading to its ubiquitination and subsequent proteasomal degradation.[14] This releases the
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transcription factor NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells),
allowing it to translocate to the nucleus.[14] Activated MAPKSs also lead to the activation of
the transcription factor AP-1.

o Gene Expression: In the nucleus, NF-kB and AP-1 drive the expression of genes encoding
pro-inflammatory cytokines such as TNF-q, IL-6, and IL-1[3.[15]

TRIF-Dependent Pathway

The TRIF-dependent, or MyD88-independent, pathway is initiated following the internalization
of the TLR4-MD-2-LPS complex into endosomes.[9] This pathway is crucial for the production
of type | interferons (IFNs) and the activation of adaptive immune responses.[16]

o Adaptor Recruitment: Once in the endosome, the TLR4 dimer recruits a different set of
adaptor proteins: TRAM (TRIF-related adaptor molecule) and TRIF (TIR-domain-containing
adapter-inducing interferon-3).[16]

o Kinase Activation: TRIF serves as a platform to recruit and activate non-canonical IKK
kinases, namely TBK1 (TANK-binding kinase 1) and IKKe.[1]

o Transcription Factor Activation: TBK1 and IKKe phosphorylate the transcription factor IRF3
(interferon regulatory factor 3).[1] Phosphorylated IRF3 dimerizes and translocates to the
nucleus.

e Gene Expression: In the nucleus, the IRF3 dimer induces the expression of the gene
encoding IFN-B.[1] Secreted IFN-[3 can then signal in an autocrine or paracrine manner
through the IFN-a/ receptor (IFNAR) to induce the expression of a wide range of interferon-
stimulated genes (ISGs), which have antiviral and immunomodulatory functions. The TRIF
pathway also contributes to the late-phase activation of NF-kB.[10]

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://www.researchgate.net/publication/6267089_The_vaccine_adjuvant_monophosphoryl_lipid_A_as_a_TRIF-biased_agonist_of_TLR4
https://www.researchgate.net/publication/372796191_RNA_extraction_and_quantitative_PCR_to_assay_inflammatory_gene_expression_v1
https://api.repository.cam.ac.uk/server/api/core/bitstreams/59bb1ba1-3631-4d6f-ab84-4c69cbfbfcd3/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC2194215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2194215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pubmed.ncbi.nlm.nih.gov/9261339/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Overview of the TLR4 signaling cascade.

Detoxified LPS: Monophosphoryl Lipid A (MPLA)

MPLA is a semi-synthetic derivative of the lipid A moiety of LPS, typically from Salmonella
minnesota R595.[6] It is produced by sequential acid and base hydrolysis of LPS, which
removes the phosphate group at the 1-position and the R-3-hydroxytetradecanoyl fatty acid
chain at the 3-position of the diglucosamine backbone.[5] These modifications result in a
molecule that is approximately 100- to 1000-fold less toxic than its parent LPS.[5][17]

The key feature of MPLA is its ability to act as a TRIF-biased agonist of TLR4.[16] While LPS
potently activates both the MyD88- and TRIF-dependent pathways, MPLA preferentially
activates the TRIF-dependent pathway.[13] This differential signaling is thought to be due to
conformational changes in the TLR4-MD-2 complex induced by MPLA binding, which favor the
recruitment of TRAM and TRIF over TIRAP and MyD88.[13] The consequence of this TRIF bias
Is a significant reduction in the production of pro-inflammatory cytokines (a hallmark of the
MyD88 pathway) while retaining the ability to induce type | interferons and other TRIF-
dependent responses that are crucial for adjuvant activity.[16]
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Caption: Differential TLR4 signaling by LPS and MPLA.

Quantitative Comparison of LPS and MPLA Activity

The differential activation of TLR4 signaling pathways by LPS and MPLA results in distinct
guantitative and qualitative downstream effects. The following tables summarize key data from
the literature, comparing the binding affinities and cytokine production profiles of these two

TLR4 agonists.

Table 1: Binding Affinity for TLR4/MD-2 Complex
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Ligand Dissociation Constant (Kd) Notes

High-affinity binding, leading to
LPS ~3 nM o
potent receptor activation.

The reduced number of acyl
chains and the absence of the
1-phosphate group contribute
to a lower binding affinity for

MPLA Weaker affinity than LPS[9] the TLR4/MD-2 complex. A
specific Kd value is not
consistently reported, but it is
generally accepted to be lower
than that of LPS.

Table 2: In Vitro Cytokine Production in Murine Macrophages

. LPS (100 MPLA (1000 Predominant
Cytokine Reference
ng/mL) ng/mL) Pathway

TNF-a High Low / Negligible MyD88 [8]

IL-6 High Moderate MyD88 [8]

IL-12 High Low MyD88 [1]

IL-10 Moderate High MyD88/TRIF [1]

IFN-B Moderate Robust TRIF [16]

Note: The concentrations of LPS and MPLA are representative values from the cited studies to
illustrate the differential responses. The magnitude of cytokine production can vary depending
on the specific cell type, donor variability, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and
compare the effects of LPS and detoxified LPS on the TLR4 signaling pathway.
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Experimental Workflow: Comparing LPS and MPLA in
Macrophages

The following diagram illustrates a typical experimental workflow for comparing the effects of
LPS and MPLA on macrophage activation.

Culture Macrophages
(e.g., RAW 264.7 or BMDMS)

Stimulate cells with:
- Vehicle Control
- LPS (e.g., 100 ng/mL)

- MPLA (e.g., 1000 ng/mL)

Collect Supernatant
Lyse Cells (for ELISA)
Collect Cell Lysate Extract Total RNA
(for Western Blot) (for gPCR)
|
Western Blot for gPCR for Gene Expression ELISA for Cytokines
Phospho-NF-kB p65 (Tnf, 116, Ifnb1) (TNF-q, IL-6)
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Caption: Workflow for comparing LPS and MPLA effects.

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.benchchem.com/product/b15578710?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Protocol 1: ELISA for TNF-a and IL-6 in Macrophage
Supernatants

This protocol is adapted from commercially available ELISA kits and standard laboratory
procedures.[15]

Materials:

96-well ELISA plate pre-coated with anti-mouse TNF-a or IL-6 capture antibody

e Cell culture supernatants from stimulated macrophages

¢ Recombinant mouse TNF-a or IL-6 standard

¢ Biotinylated anti-mouse TNF-a or IL-6 detection antibody

o Streptavidin-HRP conjugate

e TMB (3,3,5,5'-Tetramethylbenzidine) substrate solution

e Stop solution (e.g., 2N H2S0a4)

o Wash buffer (PBS with 0.05% Tween-20)

o Assay diluent (PBS with 1% BSA)

e Microplate reader capable of measuring absorbance at 450 nm

Procedure:

o Reagent Preparation: Prepare all reagents, standards, and samples as per the kit
manufacturer's instructions. A standard curve should be prepared by performing serial
dilutions of the recombinant cytokine standard in assay diluent.

o Plate Preparation: If the plate is not pre-coated, coat the wells with the capture antibody
overnight at 4°C. Wash the plate 3-5 times with wash buffer. Block the plate with assay
diluent for 1-2 hours at room temperature.
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o Sample Addition: Add 100 pL of standards and cell culture supernatants (diluted if
necessary) to the appropriate wells. Incubate for 2 hours at room temperature.

e Washing: Aspirate the contents of the wells and wash 3-5 times with wash buffer.

o Detection Antibody: Add 100 pL of the biotinylated detection antibody to each well. Incubate
for 1-2 hours at room temperature.

e Washing: Repeat the wash step as in step 4.

o Streptavidin-HRP: Add 100 pL of Streptavidin-HRP conjugate to each well. Incubate for 20-
30 minutes at room temperature, protected from light.

e Washing: Repeat the wash step as in step 4.

o Substrate Development: Add 100 pL of TMB substrate solution to each well. Incubate for 15-
30 minutes at room temperature in the dark, or until a color change is observed.

o Stop Reaction: Add 50 pL of stop solution to each well. The color will change from blue to
yellow.

» Read Plate: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Generate a standard curve by plotting the absorbance versus the
concentration of the standards. Use the standard curve to determine the concentration of
TNF-a or IL-6 in the samples.

Protocol 2: Western Blot for Phosphorylated NF-kB p65

This protocol details the detection of phosphorylated NF-kB p65 (at Ser536), a key indicator of
canonical NF-kB pathway activation.[2]

Materials:
o Cell lysates from stimulated macrophages

o RIPA buffer with protease and phosphatase inhibitors
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o BCA protein assay kit

e Laemmli sample buffer (4x)

e SDS-PAGE gels (e.g., 10% acrylamide)

e PVDF or nitrocellulose membrane

» Transfer buffer

e Blocking buffer (5% BSA or non-fat dry milk in TBST)

e Primary antibody: anti-phospho-NF-kB p65 (Ser536)

o Primary antibody: anti-total NF-kB p65 (for loading control)
e Primary antibody: anti-B-actin or anti-GAPDH (for loading control)
 HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
e TBST (Tris-buffered saline with 0.1% Tween-20)

o ECL (Enhanced Chemiluminescence) detection reagent

e Chemiluminescence imaging system

Procedure:

o Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer
containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic
vortexing.

» Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA assay.

o Sample Preparation: Normalize the protein concentration of all samples. Add 1/3 volume of
4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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o SDS-PAGE: Load 20-40 ug of protein per lane onto an SDS-PAGE gel. Run the gel until the
dye front reaches the bottom.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with
gentle agitation.

e Primary Antibody Incubation: Incubate the membrane with the anti-phospho-NF-kB p65
primary antibody (diluted in blocking buffer as per manufacturer's recommendation)
overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

e Washing: Repeat the wash step as in step 8.

o Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes. Capture the
chemiluminescent signal using an imaging system.

» Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be
stripped of the antibodies and re-probed with antibodies against total NF-kB p65 and a
housekeeping protein like B-actin or GAPDH.

Protocol 3: qPCR for TLR4 Pathway Gene Expression

This protocol outlines the steps for quantifying the mRNA expression of key TLR4 target genes
in murine macrophages.

Materials:
o Total RNA extracted from stimulated macrophages

e RNA extraction kit (e.g., RNeasy Mini Kit)
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e DNase |

o cDNA synthesis kit (with reverse transcriptase, dNTPs, and oligo(dT) or random primers)

o SYBR Green qPCR Master Mix

o (PCR-grade water

e gPCR instrument

» (PCR plates and seals

o Primers for target genes (see Table 3)

Table 3: Murine gPCR Primer Sequences

Forward Primer (5'

Reverse Primer (5' -

Gene Reference
-3') 3)
Tnf CTTGTTGCTTTGGT TCTTTGAGATCCATG
n
GGTGTC CCGTT
6 GAGGATACCACTCC AAGTGCATCATCGT
CAACAGACC TGTTCATACA
GCCTAGGTGAGGTT AGCTCCAAGAAAGC
Ifnbl [13]
GATCT ACGAACAT
Gandh AGGTCGGTGTGAAC TGTAGACCATGTAG
a
P GGATTTG TTGAGGTCA
Procedure:

e RNA Extraction: Extract total RNA from macrophage cell pellets using a commercial kit

according to the manufacturer's instructions. Include an on-column DNase | digestion step to

remove any contaminating genomic DNA.

» RNA Quantification and Quality Control: Measure the RNA concentration and purity
(A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should
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be ~2.0.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 pg of total RNA using a cDNA
synthesis kit. Follow the manufacturer's protocol, typically involving incubation with reverse
transcriptase and primers at the recommended temperature and time.

gPCR Reaction Setup: Prepare the gPCR reaction mix in a qPCR plate. For a single
reaction, typically combine:

o SYBR Green gPCR Master Mix (2x)

o Forward Primer (10 uM)

o Reverse Primer (10 pM)

o cDNA template (diluted)

o gPCR-grade water to the final volume

o Set up reactions in triplicate for each sample and gene, including no-template controls.

gPCR Cycling: Run the gPCR plate on a real-time PCR instrument with a typical cycling
program:

o I|nitial denaturation: 95°C for 5-10 minutes

o 40 cycles of:

= Denaturation: 95°C for 15 seconds

» Annealing/Extension: 60°C for 1 minute

o Melt curve analysis (to verify primer specificity)

Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the
relative gene expression using the AACq method, normalizing the expression of the target
genes to a stably expressed housekeeping gene (e.g., Gapdh).
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Conclusion

The study of the TLR4 signaling pathway, particularly the differential effects of LPS and its
detoxified derivative MPLA, is a vibrant area of research with significant therapeutic
implications. MPLA's ability to preferentially activate the TRIF-dependent pathway provides a
mechanism to uncouple the potent adjuvant effects of TLR4 agonism from the detrimental pro-
inflammatory responses associated with LPS toxicity. This in-depth guide has provided a
comprehensive overview of the core signaling mechanisms, quantitative data to highlight the
functional differences between LPS and MPLA, and detailed experimental protocols to enable
researchers to rigorously investigate this pathway. A thorough understanding of these concepts
and methodologies is crucial for the continued development of novel immunomodulatory
agents that can safely and effectively harness the power of the innate immune system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lipopolysaccharide and monophosphoryl lipid A differentially regulate interleukin-12,
gamma interferon, and interleukin-10 mRNA production in murine macrophages - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell
differentiation - PMC [pmc.ncbi.nim.nih.gov]

» 3. Differential response induced by LPS and MPLA in immunocompetent and septic
individuals - PubMed [pubmed.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate
mast cells in comparison with LPS - PubMed [pubmed.ncbi.nim.nih.gov]

6. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview
- PMC [pmc.ncbi.nlm.nih.gov]

7. ijbs.com [ijbs.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b15578710?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC175458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4071140/
https://pubmed.ncbi.nlm.nih.gov/33741504/
https://pubmed.ncbi.nlm.nih.gov/33741504/
https://www.researchgate.net/publication/13984533_Lipopolysaccharide_and_monophosphoryl_lipid_A_differentially_regulate_interleukin-12_gamma_interferon_and_interleukin-10_mRNA_production_in_murine_macrophages
https://pubmed.ncbi.nlm.nih.gov/26081583/
https://pubmed.ncbi.nlm.nih.gov/26081583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7381287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7381287/
https://www.ijbs.com/v19/p2897/ijbsv19p2897s1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. Tumor Necrosis Factor-a from Macrophages Enhances LPS-Induced Clara Cell
Expression of Keratinocyte-Derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]

9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

10. Differential regulation of biosynthesis of cell surface and secreted TNF-alpha in LPS-
stimulated murine macrophages - PubMed [pubmed.ncbi.nim.nih.gov]

11. researcherslinks.com [researcherslinks.com]

12. The vaccine adjuvant monophosphoryl lipid A as a TRIF-biased agonist of TLR4 -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes -
PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]
15. researchgate.net [researchgate.net]

16. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher
Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the TLR4 Signaling
Pathway with Detoxified LPS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578710#tIr4-signaling-pathway-with-detoxified-Ips]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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